molecular formula C23H23N3O8S B3947701 1-(2-naphthylsulfonyl)-4-(4-nitrobenzyl)piperazine oxalate

1-(2-naphthylsulfonyl)-4-(4-nitrobenzyl)piperazine oxalate

Cat. No. B3947701
M. Wt: 501.5 g/mol
InChI Key: IQQIWMPZXQWSOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-naphthylsulfonyl)-4-(4-nitrobenzyl)piperazine oxalate, also known as NBMPR, is a synthetic compound that has been widely used in scientific research for its ability to inhibit nucleoside transporters. In

Mechanism of Action

1-(2-naphthylsulfonyl)-4-(4-nitrobenzyl)piperazine oxalate inhibits nucleoside transporters by binding to a specific site on the transporter protein. This binding prevents the transporter from functioning properly, which reduces the transport of nucleosides across the cell membrane.
Biochemical and Physiological Effects:
The inhibition of nucleoside transporters by this compound can have a variety of biochemical and physiological effects. For example, reduced nucleoside transport can lead to decreased DNA synthesis and cell proliferation. This compound has also been shown to have antiviral effects, as some viruses rely on nucleoside transporters to enter host cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-naphthylsulfonyl)-4-(4-nitrobenzyl)piperazine oxalate in lab experiments is its specificity for nucleoside transporters. This allows researchers to study the effects of altered nucleoside levels without affecting other cellular processes. However, this compound has some limitations, such as its potential toxicity and the need for appropriate controls to ensure that observed effects are due to nucleoside transporter inhibition and not other factors.

Future Directions

There are several future directions for research involving 1-(2-naphthylsulfonyl)-4-(4-nitrobenzyl)piperazine oxalate. One area of interest is the development of new compounds that can selectively target specific nucleoside transporter subtypes. Another direction is the study of the effects of nucleoside transporter inhibition on specific cellular processes, such as immune function or cancer cell growth. Additionally, the use of this compound in combination with other drugs or therapies may have potential for improving treatment outcomes in various diseases.

Scientific Research Applications

1-(2-naphthylsulfonyl)-4-(4-nitrobenzyl)piperazine oxalate has been used extensively in scientific research to study the role of nucleoside transporters in various biological processes. Nucleoside transporters are membrane proteins that transport nucleosides across cell membranes, and they play an important role in regulating the levels of nucleosides in cells. This compound inhibits nucleoside transporters, which allows researchers to study the effects of altered nucleoside levels on cellular processes.

properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-4-[(4-nitrophenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S.C2H2O4/c25-24(26)20-8-5-17(6-9-20)16-22-11-13-23(14-12-22)29(27,28)21-10-7-18-3-1-2-4-19(18)15-21;3-1(4)2(5)6/h1-10,15H,11-14,16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQIWMPZXQWSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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